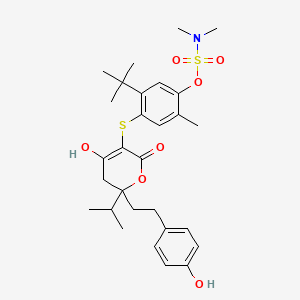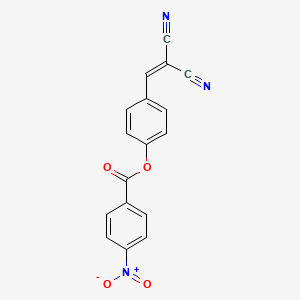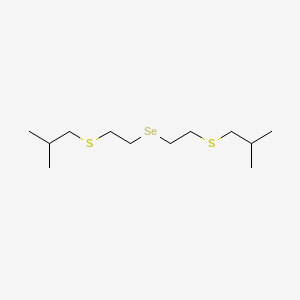
1,1'-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is a selenium-containing organic compound Selenium is known for its unique properties and applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) typically involves the reaction of 2-methylpropane with selenobis(2,1-ethanediylthio) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form bonds with sulfur, oxygen, and nitrogen atoms, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-selenobis-: Another selenium-containing compound with a different molecular structure.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Contains oxygen instead of selenium.
Uniqueness
1,1’-(Selenobis(2,1-ethanediylthio))bis(2-methylpropane) is unique due to the presence of selenium, which imparts distinct chemical and biological properties
特性
CAS番号 |
90053-45-5 |
|---|---|
分子式 |
C12H26S2Se |
分子量 |
313.4 g/mol |
IUPAC名 |
2-methyl-1-[2-[2-(2-methylpropylsulfanyl)ethylselanyl]ethylsulfanyl]propane |
InChI |
InChI=1S/C12H26S2Se/c1-11(2)9-13-5-7-15-8-6-14-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
NSEQLGHOYFAIFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSCC[Se]CCSCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



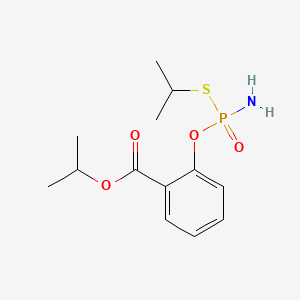

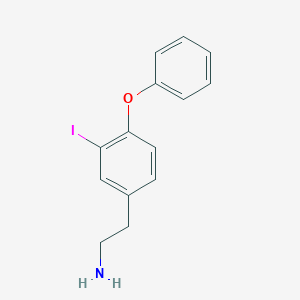
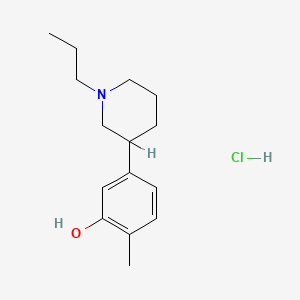
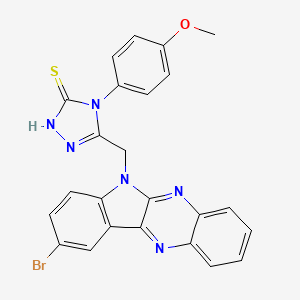
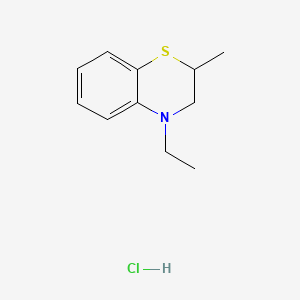
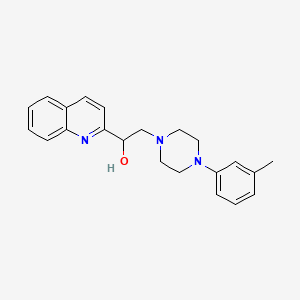
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)



